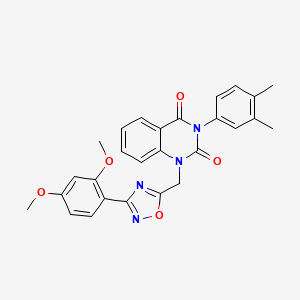

1-((3-(2,4-二甲氧基苯基)-1,2,4-恶二唑-5-基)甲基)-3-(3,4-二甲基苯基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

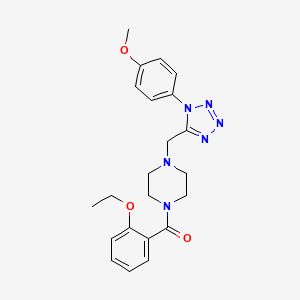

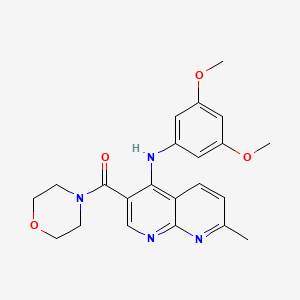

The compound "1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione" is a complex molecule that appears to be a derivative of quinazoline-2,4(1H,3H)-dione, which is a scaffold for various pharmacologically active compounds. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including anticancer, analgesic, anti-inflammatory, and herbicidal properties .

Synthesis Analysis

The synthesis of quinazoline-2,4(1H,3H)-diones can be achieved through sustainable chemistry approaches. One method involves the reaction of 2-aminobenzonitriles with carbon dioxide in the presence of a catalytic amount of base, such as DBU or DBN, under solvent-free conditions . Another approach uses a basic ionic liquid, [Bmim]OH, as a homogeneous recyclable catalyst for the synthesis of these compounds from carbon dioxide and 2-aminobenzonitriles . Additionally, cesium carbonate has been used as a catalyst for the synthesis of quinazoline-2,4(1H,3H)-diones derivatives from 2-aminobenzonitriles and carbon dioxide .

Molecular Structure Analysis

Quinazoline-2,4(1H,3H)-diones have a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The molecule of interest likely contains additional functional groups, such as oxadiazole and methoxy groups, which can influence its reactivity and interaction with biological targets. The presence of these groups can be inferred from the synthesis of related compounds, where oxadiazoles and quinazolinones are linked to produce derivatives with significant biological activities .

Chemical Reactions Analysis

Quinazoline-2,4(1H,3H)-diones can undergo various chemical reactions. For instance, they can be alkylated with 1,4-dibromo-2-methylbut-2-ene under phase-transfer catalysis to yield mono- and dialkylated products . The introduction of oxadiazole moieties to the quinazoline ring can be achieved through cyclization reactions involving carbohydrazide groups and different aromatic acids or aldehydes .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline-2,4(1H,3H)-diones and their derivatives are influenced by their molecular structure. These properties include solubility, melting points, and stability, which can be determined through techniques such as thin-layer chromatography and spectroscopic methods . The introduction of substituents like methoxy or oxadiazole groups can alter these properties, potentially affecting the compound's pharmacokinetic profile and its suitability for drug development.

科学研究应用

合成与细胞毒活性

一个研究领域探索了苯并[b][1,6]萘啶的羧酰胺衍生物的合成和细胞毒活性,它们与本化合物的结构相似。这些衍生物对各种癌细胞系表现出有效的细胞毒活性,表明它们作为抗癌剂的潜力 (Deady 等人,2003)。另一项研究重点关注喹唑啉-2,4(1H,3H)-二酮衍生物的有效合成,突出了碳酸铯催化和二氧化碳利用的作用,强调了该化合物在药物合成过程中的相关性 (Patil 等人,2008)。

抗菌和抗增殖活性

进一步的研究扩展到新型生物活性 1,2,4-恶二唑天然产物类似物的合成和表征,这些类似物带有 N-苯基马来酰亚胺和 N-苯基琥珀酰亚胺部分。对这些化合物进行了抗肿瘤活性测试,表明该分子及其类似物具有潜在的生物医学应用 (Maftei 等人,2013)。

除草剂开发

还有研究发现新型吡唑-喹唑啉-2,4-二酮杂化物作为 4-羟苯基丙酮酸双加氧酶抑制剂,表明该化合物在除草剂开发中的潜在应用。这项研究强调了该分子的多功能性及其在药物应用之外的用途 (He 等人,2020)。

先进合成技术

研究还深入到先进的合成技术,例如喹唑啉-2,4(1H,3H)-二酮的无溶剂合成,利用二氧化碳和催化量的 DBU。这种方法凸显了为合成像本化合物这样的复杂分子开发更可持续和更有效的方法的持续努力 (Mizuno 等人,2007)。

属性

IUPAC Name |

1-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3,4-dimethylphenyl)quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N4O5/c1-16-9-10-18(13-17(16)2)31-26(32)20-7-5-6-8-22(20)30(27(31)33)15-24-28-25(29-36-24)21-12-11-19(34-3)14-23(21)35-4/h5-14H,15H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWSOGUOOVCHDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=C(C=C(C=C5)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3,4-dimethylphenyl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)propyl]acetamide](/img/structure/B3001333.png)

![3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B3001341.png)

![Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate](/img/structure/B3001342.png)

![5-Butyl-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3001344.png)

![5-({6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazin-1-yl}sulfonyl)pyridine-2-carbonitrile](/img/structure/B3001345.png)

![4-((1-(2-chloro-6-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B3001354.png)